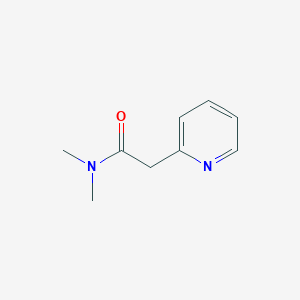
1,3-Tetradecadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Tetradecadiene is an organic compound with the molecular formula C₁₄H₂₆. It is a linear diene, meaning it contains two double bonds in its carbon chain. This compound is also known as Tetradeca-1,3-diene. It is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiene can be synthesized through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For instance, 1,3-dibromotetradecane can be treated with a strong base like potassium tert-butoxide to yield this compound.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For example, the reaction of tetradecanal with a suitable ylide can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize yield and purity.
化学反応の分析
1,3-Tetradecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Hydrogenation: The double bonds in this compound can be hydrogenated to form tetradecane. This reaction typically uses a catalyst such as palladium on carbon under hydrogen gas.
Polymerization: this compound can undergo polymerization reactions to form polymers. This process often involves catalysts like aluminum triisobutyl-titanium tetrachloride.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Hydrogenation: Palladium on carbon, hydrogen gas.
Polymerization: Aluminum triisobutyl-titanium tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Hydrogenation: Tetradecane.
Polymerization: Various polymers depending on the reaction conditions and catalysts used.
科学的研究の応用
1,3-Tetradecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers. It is also used in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of synthetic lubricants and other industrial chemicals.
作用機序
The mechanism of action of 1,3-tetradecadiene in chemical reactions typically involves the participation of its double bonds. For example:
Oxidation: The double bonds react with oxidizing agents to form epoxides or diols.
Hydrogenation: The double bonds react with hydrogen in the presence of a catalyst to form saturated hydrocarbons.
Polymerization: The double bonds react with catalysts to form long polymer chains.
類似化合物との比較
1,3-Tetradecadiene can be compared with other similar compounds such as:
1,9-Decadiene: Another linear diene with two double bonds, but with a shorter carbon chain.
1,13-Tetradecadiene: Similar in structure but with the double bonds located at different positions.
1,7-Octadiene: A shorter diene with double bonds at the 1 and 7 positions.
Uniqueness: this compound is unique due to its specific double bond positions, which influence its reactivity and the types of products formed in chemical reactions. Its longer carbon chain also makes it suitable for specific industrial applications where longer hydrocarbons are required.
特性
CAS番号 |
39669-92-6 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
InChIキー |
LRIUTQPZISVIHK-FNORWQNLSA-N |
異性体SMILES |
CCCCCCCCCC/C=C/C=C |
正規SMILES |
CCCCCCCCCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)

![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)




![4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8532244.png)
![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)
